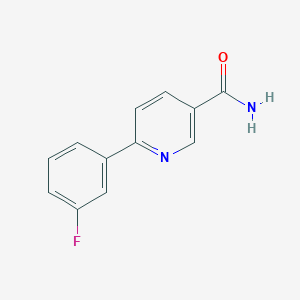
(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate has several scientific research applications, including:
Safety and Hazards
Wirkmechanismus
Target of Action
(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate, also known as Methyl (E)-3-[3-(Chlorosulfonyl)phenyl]acrylate, is a complex organic compoundIt’s worth noting that similar compounds, such as phenyl acrylate, have been used as monomers in the synthesis of acrylic diblock copolymer nano-objects .
Mode of Action
It’s known that similar compounds can undergo reactions like the claisen condensation . In the Claisen condensation, one ester acts as a nucleophile while a second ester acts as the electrophile, leading to the formation of a β-keto ester product .
Biochemical Pathways
Similar compounds have been involved in polymerization-induced self-assembly (pisa) formulations . PISA is a technique for the rational synthesis of diblock copolymer nano-objects in the form of concentrated dispersions .
Pharmacokinetics
The pharmacokinetics of similar compounds can be studied using various methods .
Result of Action
Similar compounds have been used in the synthesis of acrylic diblock copolymer nano-objects via pisa, which can self-assemble into well-defined micelles in a solvent that is selective for one of the two blocks .
Action Environment
It’s known that environmental factors such as ph and temperature can significantly affect the self-assembly and morphology of similar compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate typically involves the esterification of (E)-3-(3-(chlorosulfonyl)phenyl)acrylic acid with methanol in the presence of a catalyst . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Major Products
The major products formed from these reactions include sulfonamide, sulfonate, sulfonyl, and sulfone derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(3-(chlorosulfonyl)phenyl)propanoate: Similar structure but with a propanoate group instead of an acrylate group.
Ethyl 3-(3-(chlorosulfonyl)phenyl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Eigenschaften
IUPAC Name |
methyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4S/c1-15-10(12)6-5-8-3-2-4-9(7-8)16(11,13)14/h2-7H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLXDBWFFKLKOD-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609766 | |
| Record name | Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610801-83-7 | |
| Record name | Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610801-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


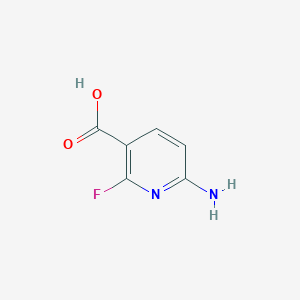
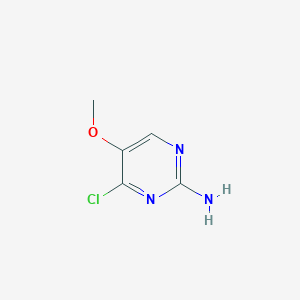
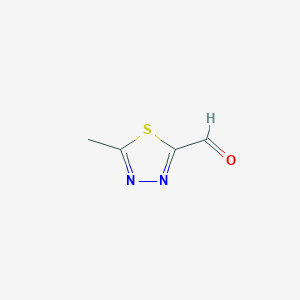
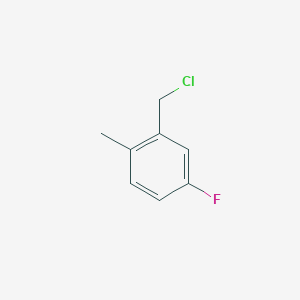
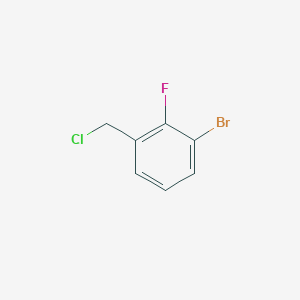
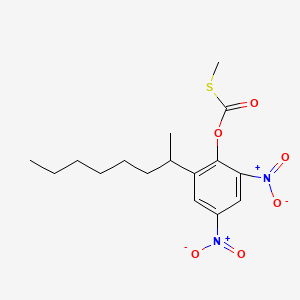
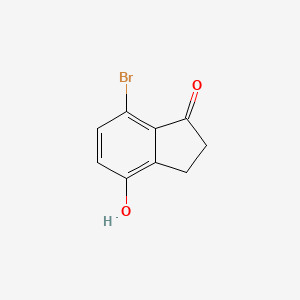
![1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B1342407.png)
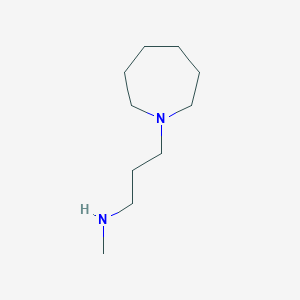
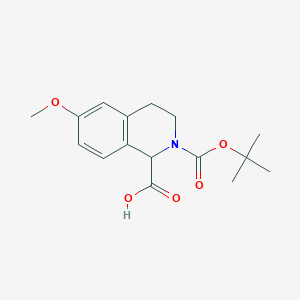
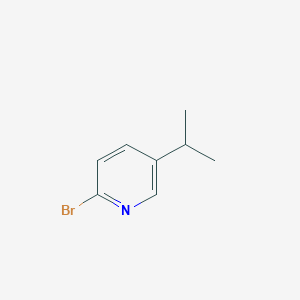
![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)
